Emedastine is a selective histamine H1 receptor antagonist, meaning it blocks the action of histamine, a key molecule involved in the allergic response. When an allergen encounters the immune system, it triggers the release of histamine, leading to symptoms like itching, redness, and swelling. Emedastine binds to the H1 receptor, preventing histamine from binding and initiating these symptoms. This mechanism makes emedastine a valuable tool for researchers studying allergic diseases.
Several studies have investigated the efficacy of emedastine for treating allergic rhinitis, both seasonal and perennial. These studies generally found emedastine to be effective in reducing symptoms like sneezing, rhinorrhea (runny nose), and nasal congestion. Emedastine has also been shown to be comparable to other commonly used antihistamines, such as cetirizine, in terms of efficacy and safety.
Emedastine is also being explored for its potential in treating allergic conjunctivitis, commonly known as "pink eye." Studies have shown emedastine to be effective in alleviating symptoms like itching, redness, and tearing in individuals with this condition. Emedastine has also been shown to be more effective than other antihistamines, such as levocabastine, in pediatric patients with allergic conjunctivitis.
Emedastine, known by its trade name Emadine, is a second-generation antihistamine primarily used in ophthalmic solutions to treat allergic conjunctivitis. It functions as a selective antagonist of the histamine H1 receptor, effectively blocking the action of histamine, a chemical responsible for allergic symptoms such as itching, redness, and swelling of the eyes. Emedastine is administered in the form of its difumarate salt, which is a white, crystalline powder that is water-soluble .
Emedastine's therapeutic effect stems from its ability to block histamine H₁ receptors on mast cells in the eye. During an allergic reaction, allergens trigger mast cells to release histamine, leading to symptoms like redness, itching, and swelling. By competitively binding to H₁ receptors, emedastine prevents histamine from exerting its effects, thereby alleviating allergic conjunctivitis symptoms [, ].
The primary chemical reaction involving emedastine occurs when it interacts with histamine H1 receptors. Emedastine's structure allows it to inhibit histamine-induced vascular permeability in the conjunctiva. This reaction is concentration-dependent and has been demonstrated in various in vitro studies . The compound does not exhibit significant interactions with adrenergic, dopaminergic, or serotonin receptors, which distinguishes it from many other antihistamines .
Emedastine exhibits notable biological activity as a selective histamine H1 receptor antagonist. Its binding affinity to the H1 receptor is significantly higher (K_i = 1.3 nM) compared to other receptors such as H2 and H3 (K_i values of 49067 nM and 12430 nM respectively) . This selectivity contributes to its effectiveness in alleviating symptoms associated with allergic reactions without causing sedation or other central nervous system effects typically associated with first-generation antihistamines.
The synthesis of emedastine involves multiple steps that typically include the formation of its benzimidazole core followed by various substitutions to achieve the final structure. The process generally includes:
Emedastine is primarily utilized in ophthalmology for treating allergic conjunctivitis. Its efficacy in reducing symptoms such as itching, redness, and swelling makes it a valuable option for patients suffering from ocular allergies. Additionally, research suggests potential applications in inhibiting late-phase allergic reactions mediated by leukotrienes or prostaglandins .
Interaction studies have shown that emedastine does not significantly affect adrenergic, dopaminergic, or serotonin receptors . This lack of interaction with these receptors minimizes side effects commonly associated with other antihistamines. Furthermore, pharmacokinetic studies indicate that emedastine's systemic absorption is low when administered topically; plasma concentrations are typically below quantifiable limits after ocular administration .
Emedastine shares structural and functional similarities with several other antihistamines. Below is a comparison highlighting its uniqueness:
| Compound Name | Class | H1 Affinity (K_i) | Unique Features |
|---|---|---|---|
| Emedastine | Benzimidazole | 1.3 nM | Selective for H1 receptor; minimal CNS effects |
| Cetirizine | Piperazine | 5 nM | Slight sedative effect; longer half-life |
| Loratadine | Piperidine | 3 nM | Non-sedating; longer duration of action |
| Fexofenadine | Phenothiazine | 12 nM | Non-sedating; active metabolite from terfenadine |
Emedastine's unique profile lies in its high selectivity for the H1 receptor and negligible effects on other neurotransmitter systems, making it particularly suitable for ocular use without sedative side effects common in many antihistamines.
Emedastine is officially designated as 1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)-1H-1,3-benzodiazole under IUPAC guidelines. Its CAS Registry Number is 87233-61-2, with international nonproprietary names (INN) including Emedastine (English), Emedastina (Spanish), and Emedastinum (Latin).
The molecular formula is C₁₇H₂₆N₄O, with an average molecular weight of 302.42 g/mol. This composition reflects a benzimidazole ring substituted with a 2-ethoxyethyl group and a 4-methyl-1,4-diazepane moiety.
Table 1: Molecular Descriptors of Emedastine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₆N₄O | |
| Molecular Weight | 302.42 g/mol | |
| CAS Registry Number | 87233-61-2 | |
| InChI Key | KBUZBQVCBVDWKX-UHFFFAOYSA-N |
No stereoisomers or tautomers are explicitly reported in literature. The benzimidazole ring’s planar structure and diazepane’s chair conformation minimize isomeric possibilities, though theoretical tautomerism in the imidazole ring remains unexplored.
X-ray crystallography data for emedastine are not publicly disclosed. However, its difumarate salt’s crystallinity is noted, with a molecular weight of 534.57 g/mol and a white, crystalline appearance.
The structure features a benzimidazole core linked to a 1,4-diazepane ring via a methylene bridge. The ethoxyethyl substituent enhances solubility, while the methyl group on the diazepane contributes to receptor binding selectivity.
Key Structural Features:
While specific NMR data are not provided in available sources, the compound’s structure suggests distinct signals:
In HPLC-ESI-MS studies, emedastine difumarate exhibits a parent ion at m/z 302.22 (C₁₇H₂₆N₄O⁺). Fragmentation likely involves cleavage of the ethoxyethyl group (loss of C₂H₅OCH₂CH₂⁻) or diazepane ring breakage.
Infrared spectra highlight stretching vibrations for C=N (1600–1450 cm⁻¹) and C-O (1100–1000 cm⁻¹) bonds. UV-Vis absorption is dominated by the benzimidazole chromophore, with λmax typically below 300 nm.
Emedastine demonstrates moderate solubility in DMSO (125 mg/mL) and ethanol (100 mg/mL). Log P is predicted to be ~2.5, reflecting balanced hydrophobicity and hydrophilicity.
Table 2: Solubility Data
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| DMSO | 125 | |
| Ethanol | 100 |
The predicted pKa is 8.86, indicating weak basicity from the diazepane’s tertiary amine. At physiological pH (7.4), the compound exists predominantly in its neutral form.
Melting point data are not reported. The difumarate salt’s stability is ensured by its crystalline structure, though photodegradation is observed under UV light, particularly in basic conditions.
Emedastine difumarate (CAS 87233-62-3) is synthesized by reacting emedastine with fumaric acid. The salt form enhances solubility and stability, with a molecular weight of 534.57 g/mol.
Key Properties of Emedastine Difumarate:
Table 3: Comparison of Free Base and Difumarate Salt
| Property | Free Base (Emedastine) | Difumarate Salt |
|---|---|---|
| Molecular Weight | 302.42 g/mol | 534.57 g/mol |
| Solubility (Water) | Low | High |
| pH Tolerance | Neutral | Acidic/Basic |
Emedastine, chemically known as 1-(2-ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H-benzimidazole, represents a significant antihistamine compound with a complex molecular architecture [1]. The retrosynthetic analysis of emedastine reveals a logical disconnection approach that facilitates efficient synthesis planning and execution [20].
The primary retrosynthetic disconnection for emedastine involves breaking the carbon-nitrogen bond between the benzimidazole and homopiperazine moieties [28]. This strategic disconnection leads to two key building blocks: 2-chloro-1-(2-ethoxyethyl)benzimidazole and the 4-methyl homopiperazine derivative [7]. This approach allows for independent optimization of each fragment synthesis before the final coupling reaction [20].
The second retrosynthetic disconnection focuses on the 2-chloro-1-(2-ethoxyethyl)benzimidazole intermediate, which can be traced back to 1,3-dihydro-benzimidazol-2-one through chlorination [7]. Further disconnection of the benzimidazolone leads to ortho-phenylenediamine and a suitable carbonylating agent, establishing the foundation for the benzimidazole core structure [26] [29].
For the homopiperazine component, the retrosynthetic analysis identifies unsubstituted homopiperazine as the precursor, which undergoes selective N-methylation to form the required 4-methyl homopiperazine derivative [8] [23]. This methodical disconnection approach provides a clear synthetic pathway for emedastine production [20].
| Disconnection Step | Bond Broken | Synthetic Equivalent |
|---|---|---|
| Step 1: Emedastine → 2-Chloro-1-(2-ethoxyethyl)benzimidazole + Homopiperazine | C-N bond between benzimidazole and homopiperazine | Nucleophilic substitution of chloride by homopiperazine |
| Step 2: 2-Chloro-1-(2-ethoxyethyl)benzimidazole → 1,3-Dihydro-benzimidazol-2-one + Chlorinating agent | C-Cl bond in 2-position of benzimidazole | Chlorination using phosphorus oxychloride |
| Step 3: 1,3-Dihydro-benzimidazol-2-one → o-Phenylenediamine + Carbonylating agent | C-N bonds forming the imidazole ring | Cyclization using carbonyl source (e.g., urea or carbonyldiimidazole) |
| Step 4: Homopiperazine → N-methylation of homopiperazine | N-CH3 bond in homopiperazine | Methylation using formaldehyde/formic acid or methyl iodide |
The pathway design for emedastine synthesis follows a convergent approach, where the two main fragments are synthesized separately and then coupled in the final step [28]. This strategy offers advantages in terms of reaction control, purification efficiency, and overall yield optimization [10]. The convergent approach also allows for independent troubleshooting and optimization of each synthetic branch [29].
The synthesis of 2-chloro-1-(2-ethoxyethyl)benzimidazole represents a critical step in emedastine production [10]. This key intermediate provides the benzimidazole core structure and contains the necessary functional groups for subsequent coupling reactions [7].
The production process begins with the synthesis of 1,3-dihydro-benzimidazol-2-one from ortho-phenylenediamine [26]. This cyclization reaction typically employs carbonylating agents such as urea or carbonyldiimidazole under elevated temperatures (150-180°C) for 2-4 hours [29]. The reaction proceeds through nucleophilic attack of the amine groups on the carbonyl carbon, followed by cyclization and dehydration to form the benzimidazolone structure [7].
The next critical step involves N-alkylation of the benzimidazolone with 2-bromoethylethylether in the presence of sodium hydride [10]. This reaction is typically conducted in dimethylformamide at 80°C for 3-6 hours, resulting in selective alkylation at the more nucleophilic nitrogen position [29]. The regioselectivity of this reaction is crucial for obtaining the correct substitution pattern in the final product [7].
The final step in producing 2-chloro-1-(2-ethoxyethyl)benzimidazole involves chlorination of the benzimidazolone using phosphorus oxychloride [7]. This reaction is conducted at elevated temperatures (approximately 120°C) in a sealed vessel for about 6 hours [7]. The reaction mechanism involves nucleophilic attack of the chloride on the activated carbonyl carbon, followed by elimination to form the 2-chlorobenzimidazole derivative [7] [10].
Research by Li and colleagues demonstrated significant yield improvements in this step through the addition of phase transfer catalysts, achieving yields up to 67.9% for the 2-chloro-1-(2-ethoxyethyl)benzimidazole intermediate [10]. The chlorination step presents particular challenges due to the harsh reaction conditions and the potential for side reactions, necessitating careful control of reaction parameters [7].
The synthesis of the homopiperazine derivative constitutes the second key intermediate pathway in emedastine production [8]. Homopiperazine (1,4-diazepane) provides the seven-membered diazacyclic structure required for the pharmacological activity of emedastine [3].
The selective methylation of homopiperazine presents challenges due to the presence of two secondary amine groups with similar reactivity [8]. Achieving selective mono-methylation requires careful control of reaction stoichiometry, temperature, and reaction time [23]. Typically, the reaction is conducted at moderate temperatures (25-60°C) for 2-4 hours to achieve optimal selectivity and yield [29].
Research in the field of piperazine and homopiperazine chemistry has demonstrated that the selective functionalization of these heterocycles can be achieved through careful control of reaction conditions and the use of protecting group strategies when necessary [8] [23]. For instance, temporary protection of one nitrogen with a Boc (tert-butyloxycarbonyl) group can facilitate selective functionalization of the other nitrogen, followed by deprotection to yield the desired mono-substituted derivative [23].
The homopiperazine derivative synthesis typically achieves yields in the range of 75-85%, making it an efficient component of the overall emedastine synthetic pathway [29]. The purity of this intermediate is crucial for the success of the subsequent coupling reaction and the quality of the final emedastine product [8].
Phase-transfer catalysis (PTC) represents a significant process optimization technique in emedastine synthesis, particularly for reactions involving reagents with different solubility profiles [10] [30]. The application of PTC in emedastine production has demonstrated substantial improvements in reaction efficiency, yield, and environmental impact [10].
The coupling reaction between 2-chloro-1-(2-ethoxyethyl)benzimidazole and the homopiperazine derivative particularly benefits from PTC methodology [10]. This reaction involves nucleophilic substitution of the chloride by the homopiperazine nitrogen, which traditionally suffers from low efficiency due to solubility mismatches between the reactants [30]. The introduction of quaternary ammonium salts as phase transfer catalysts facilitates the transfer of the homopiperazine nucleophile into the organic phase, significantly enhancing reaction rates and yields [10] [30].
Research by Li and colleagues demonstrated that the addition of phase transfer catalysts to the coupling reaction increased the yield from below 50% to approximately 75% under optimized conditions [10]. The catalyst concentration typically ranges from 5-10 mol%, with higher concentrations potentially leading to side reactions [30].
The mechanism of PTC in emedastine synthesis involves the formation of ion pairs between the quaternary ammonium cation and the deprotonated homopiperazine nucleophile [30]. This ion pair exhibits enhanced solubility in the organic phase, where it can efficiently react with the 2-chlorobenzimidazole derivative [11]. The continuous cycling of the phase transfer catalyst between the aqueous and organic phases maintains reaction efficiency throughout the process [30].
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Phase Transfer Catalyst Type | Quaternary ammonium salts | Significant improvement |
| Catalyst Concentration | 5-10 mol% | Higher concentration increases rate but may cause side reactions |
| Reaction Temperature | 80°C | Higher temperature increases rate but may cause degradation |
| Solvent System | DMF/Water biphasic system | DMF facilitates dissolution of reactants |
| Reaction Time | 3-6 hours | Longer time increases yield up to a plateau |
| Stirring Rate | 300-500 rpm | Ensures efficient mixing of biphasic system |
The application of PTC in emedastine synthesis exemplifies the broader trend in pharmaceutical manufacturing toward more efficient and environmentally sustainable processes [11] [12]. By enabling reactions to proceed efficiently under milder conditions and with reduced waste generation, PTC contributes to the overall optimization of emedastine production [30].
Solvent system selection represents a critical aspect of process optimization in emedastine synthesis, directly impacting reaction efficiency, product purity, and environmental sustainability [13]. The strategic selection and optimization of solvent systems throughout the synthetic pathway contribute significantly to yield enhancement and process robustness [10].
For the N-alkylation step in 2-chloro-1-(2-ethoxyethyl)benzimidazole synthesis, dimethylformamide (DMF) has traditionally been the solvent of choice due to its excellent solvating properties for both organic substrates and inorganic bases [10]. However, DMF presents challenges in terms of environmental impact and removal during purification [14]. Alternative solvents such as tetrahydrofuran (THF) have been investigated, showing approximately 55% yield compared to 65% with DMF, representing a reasonable compromise between efficiency and environmental considerations [13] [30].
The coupling reaction between the benzimidazole intermediate and homopiperazine derivative benefits significantly from biphasic solvent systems [10]. The DMF/water system has demonstrated superior performance with yields reaching 75%, compared to approximately 60% in acetonitrile alone [13]. The biphasic nature facilitates phase transfer catalysis while maintaining good solubility of the reactants [10] [30].
For industrial applications, toluene/water systems with appropriate phase transfer catalysts have shown promise as more environmentally acceptable alternatives, achieving yields of approximately 70% [13] [30]. This approach aligns with green chemistry principles while maintaining acceptable reaction efficiency [11].
The final salt formation step employs an ethanol/water mixture, which provides an ideal environment for the crystallization of emedastine difumarate with yields typically exceeding 90% [13]. This solvent system facilitates high purity and consistent crystalline form of the final product [6].
Research findings indicate that solvent effects extend beyond simple solubility considerations to include influences on reaction mechanisms, selectivity, and product stability [13]. For instance, the presence of water in certain reaction steps has been shown to influence reaction rates and selectivity through hydrogen bonding interactions and stabilization of transition states [30].
Systematic optimization of solvent systems has led to significant yield enhancements throughout the emedastine synthetic pathway [10] [13]. The cumulative effect of these optimizations has increased the overall process yield from approximately 30% to over 50%, representing a substantial improvement in manufacturing efficiency [10].
The industrial-scale production of emedastine presents significant purification challenges that must be addressed to ensure product quality and manufacturing efficiency [14]. Various purification methodologies have been developed and optimized to overcome these challenges throughout the production process [13].
Recrystallization serves as a primary purification method for the final active pharmaceutical ingredient (API) [13]. This technique leverages differences in solubility across temperature gradients to selectively crystallize emedastine while leaving impurities in solution [6]. Industrial implementations typically employ ethanol/water solvent systems, which provide an optimal balance of solubility characteristics and environmental acceptability [13]. While recrystallization offers cost-effectiveness and scalability, it may require multiple cycles to achieve pharmaceutical-grade purity [13].
Column chromatography plays a crucial role in the purification of key intermediates, particularly for removing closely related structural analogs and positional isomers [14]. For industrial applications, flash chromatography with optimized solvent systems provides an efficient compromise between purification efficiency and throughput [13]. However, the solvent-intensive nature of chromatographic methods presents challenges for large-scale implementation [14].
Preparative high-performance liquid chromatography (HPLC) offers the highest level of purification precision for analytical scale and specialized applications [13]. This technique provides exceptional separation of emedastine from structurally similar impurities but faces limitations in terms of cost and throughput for full industrial-scale production [14] [24].
The formation of the difumarate salt represents both a purification step and a final product formulation strategy [6]. Salt formation improves not only the stability and solubility characteristics of emedastine but also serves as a purification method by selectively crystallizing the salt form while leaving impurities in solution [13]. This approach has proven particularly effective for removing trace organic impurities and achieving pharmaceutical-grade purity [6].
| Purification Method | Application Stage | Advantages | Disadvantages |
|---|---|---|---|
| Recrystallization | Final API purification | Cost-effective, scalable | May require multiple cycles |
| Column Chromatography | Intermediate purification | High purity for complex mixtures | Solvent-intensive, less scalable |
| Preparative HPLC | Analytical scale purification | Highest purity, automated | Expensive, limited scale |
| Salt Formation | Final step for pharmaceutical grade | Improves stability and solubility | May alter bioavailability |
Industrial-scale purification of emedastine requires careful consideration of impurity profiles throughout the manufacturing process [14]. Process-related impurities, such as positional isomers from N-alkylation and under-methylated homopiperazine derivatives, necessitate specific purification strategies [13]. Similarly, degradation products arising from oxidation or hydrolysis must be effectively removed to ensure product quality and stability [24].
Robust quality control protocols are essential for ensuring the consistency, purity, and compliance of industrially produced emedastine [15]. These protocols encompass a comprehensive range of analytical methods and specifications designed to monitor and control critical quality attributes throughout the manufacturing process [18].
High-performance liquid chromatography with ultraviolet detection (HPLC-UV) serves as the primary analytical method for emedastine purity determination [18] [24]. Validated HPLC methods typically employ C18 columns with carefully optimized mobile phase compositions to achieve effective separation of emedastine from potential impurities [18]. Method validation parameters include specificity, linearity (r² ≥ 0.999), range (typically 10-100 μg/mL), accuracy (98.0-102.0% recovery), precision (RSD ≤ 2.0%), limit of detection (≤ 0.5 μg/mL), and limit of quantification (≤ 1.5 μg/mL) [13] [18].
Gas chromatography coupled with mass spectrometry (GC-MS) provides essential analysis of residual solvents in emedastine production [14]. This technique ensures compliance with international guidelines for residual solvent limits, particularly for Class 2 solvents such as DMF, which must be controlled below 500 ppm [15]. The method offers high sensitivity and specificity for volatile organic compounds that may remain from various synthesis and purification steps [14].
Inductively coupled plasma mass spectrometry (ICP-MS) enables precise quantification of heavy metal contaminants, ensuring levels remain below 10 ppm as typically required for pharmaceutical products [15]. This analysis is particularly important for detecting potential catalyst residues or metal contaminants introduced during manufacturing [14].
Water content determination via Karl Fischer titration represents another critical quality control parameter, with specifications typically requiring less than 0.5% water content in the final product [15]. Excessive moisture can impact product stability and shelf life, making this analysis essential for quality assurance [14].
Physical characterization techniques, including laser diffraction for particle size analysis and X-ray diffraction for polymorphic form determination, ensure consistency in the physical properties of emedastine [15]. These parameters significantly influence dissolution characteristics, bioavailability, and manufacturing processability [13].
| Quality Control Parameter | Specification | Analytical Method |
|---|---|---|
| HPLC Purity | ≥ 99.0% | HPLC-UV |
| Residual Solvents | Class 2 solvents < 500 ppm | GC-MS |
| Heavy Metals | < 10 ppm | ICP-MS |
| Water Content | < 0.5% | Karl Fischer Titration |
| Particle Size | 10-50 μm | Laser Diffraction |
| Polymorphic Form | Form A (most stable) | X-Ray Diffraction |
Stability-indicating analytical methods play a crucial role in quality control protocols for emedastine [24]. These methods are specifically designed to detect potential degradation products that may form during storage or under stress conditions [13]. Research has demonstrated that emedastine exhibits remarkable stability under various stress conditions, with minimal degradation observed in photostability studies [24]. This inherent stability contributes to the robustness of emedastine as a pharmaceutical product [13] [24].